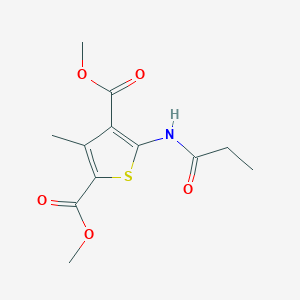

Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate

Beschreibung

Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a propanoylamino (-NHCOC₂H₅) substituent at the 5-position and methyl groups at the 3-position. Thiophene derivatives are widely studied for their diverse biological activities, including antibacterial, antifungal, and anti-proliferative properties.

Eigenschaften

CAS-Nummer |

297743-79-4 |

|---|---|

Molekularformel |

C12H15NO5S |

Molekulargewicht |

285.32 g/mol |

IUPAC-Name |

dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C12H15NO5S/c1-5-7(14)13-10-8(11(15)17-3)6(2)9(19-10)12(16)18-4/h5H2,1-4H3,(H,13,14) |

InChI-Schlüssel |

MKCIVWZEJHGTDT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dimethyl-3-methyl-5-(propanoylamino)thiophen-2,4-dicarboxylat beinhaltet typischerweise die Kondensation von Thiophenderivaten mit geeigneten Reagenzien. Eine gängige Methode ist die Paal-Knorr-Synthese, die die Kondensation von 1,4-Dicarbonylverbindungen mit Schwefelungsmitteln wie Phosphorpentasulfid (P4S10) beinhaltet . Eine weitere Methode ist die Gewald-Reaktion, die die Kondensation von Schwefel, einer α-Methylencarbonylverbindung und einem α-Cyanoester beinhaltet .

Industrielle Produktionsmethoden: Die industrielle Produktion von Thiophenderivaten beinhaltet häufig großtechnische Kondensationsreaktionen unter kontrollierten Bedingungen. Die Wahl der Reagenzien und Katalysatoren sowie die Reaktionsbedingungen wie Temperatur und Druck werden optimiert, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dimethyl-3-methyl-5-(propanoylamino)thiophen-2,4-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in das entsprechende Thiol oder Thioether umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Thiophenring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Alkohole) werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiophenring einführen können.

Wissenschaftliche Forschungsanwendungen

Dimethyl-3-methyl-5-(propanoylamino)thiophen-2,4-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Thiophenderivate und heterocyclischer Verbindungen verwendet.

Biologie: Die Strukturmerkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung biologischer Interaktionen und potenzieller therapeutischer Anwendungen.

5. Wirkmechanismus

Der Wirkmechanismus von Dimethyl-3-methyl-5-(propanoylamino)thiophen-2,4-dicarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Thiophenring der Verbindung kann an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen, wodurch deren Funktion möglicherweise beeinflusst wird. Darüber hinaus kann das Vorhandensein von funktionellen Gruppen wie der Propanoylaminogruppe Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen ermöglichen.

Ähnliche Verbindungen:

Dimethylthiophen-2,5-dicarboxylat: Ein weiteres Thiophenderivat mit ähnlichen Strukturmerkmalen.

3-Methyl-5-(propanoylamino)thiophen-2-carbonsäure: Eine verwandte Verbindung mit einer einzigen Carboxylgruppe.

2,5-Dimethylthiophen: Ein einfacheres Thiophenderivat mit Methylgruppen an den Positionen 2 und 5.

Einzigartigkeit: Dimethyl-3-methyl-5-(propanoylamino)thiophen-2,4-dicarboxylat ist einzigartig durch das Vorhandensein sowohl der Propanoylaminogruppe als auch zweier Carboxylgruppen am Thiophenring. Diese Kombination von funktionellen Gruppen verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Wirkmechanismus

The mechanism of action of Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of functional groups such as the propanoylamino moiety can facilitate hydrogen bonding and other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoroacetyl in ): Enhance binding affinity to proteins (e.g., AvrRps4) by polar interactions but may reduce metabolic stability. Propanoylamino Group: The propanoylamino substituent in the target compound likely offers moderate hydrogen-bonding capacity compared to trifluoroacetyl (stronger electron-withdrawing) or bromobenzamido (bulkier aromatic) groups. Methyl vs. Ethyl Esters: Dimethyl esters (target compound) generally exhibit lower molecular weight and higher solubility than diethyl analogs (e.g., ).

Computational and Experimental Data

- Docking Scores: The trifluoroacetyl analog achieved a docking score of -5.7 kcal/mol against AvrRps4, close to ampicillin (-5.8 kcal/mol) . The target compound’s propanoylamino group may yield a slightly lower score due to weaker electrostatic interactions.

- ADME Properties : Lipinski’s rule compliance (e.g., molecular weight <500, log P <5) is observed in diethyl analogs , suggesting the dimethyl target compound would also comply, enhancing drug-likeness.

Biologische Aktivität

Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

- Chemical Name : Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate

- CAS Number : 297743-79-4

- Molecular Formula : C12H15NO5S

- Molecular Weight : 285.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and cytotoxic domains. Below is a summary of its significant biological effects:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 0.21 μM | Bactericidal |

| Pseudomonas aeruginosa | 0.21 μM | Bactericidal |

| Candida albicans | Moderate activity | Antifungal |

| Micrococcus luteus | Selective action | Gram-positive bacteria |

The compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, particularly E. coli and P. aeruginosa, with an MIC of 0.21 μM, indicating strong bactericidal activity .

Cytotoxicity

The cytotoxic effects of dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate have been assessed using various cell lines. Notably:

- Cell Lines Tested : HaCat (human keratinocytes), Balb/c 3T3 (mouse fibroblasts).

- Method : MTT assay was employed to determine cell viability.

Results indicated that the compound exhibited moderate cytotoxicity towards these cell lines, suggesting potential utility in cancer therapeutics .

The mechanism through which dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate exerts its antibacterial activity appears to involve interactions with critical bacterial enzymes such as DNA gyrase. Molecular docking studies revealed that the compound forms significant interactions within the active site of DNA gyrase, which is crucial for bacterial DNA replication and transcription .

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.